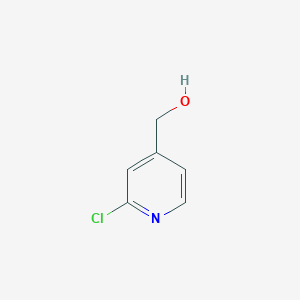

(2-Chloropyridin-4-yl)methanol

Descripción general

Descripción

(2-Chloropyridin-4-yl)methanol (CAS# 3336-43-4) is a pyridine derivative with a chlorine atom at the 2-position and a hydroxymethyl (–CH2OH) group at the 4-position of the aromatic ring. Its molecular formula is C6H6ClNO, with a molecular weight of 143.57 g/mol and a melting point of 64–66°C . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive hydroxymethyl group and halogen substituent, which enable diverse functionalization pathways .

Métodos De Preparación

Direct Hydroxymethylation of 2-Chloropyridine

Borane-Mediated Reduction

A widely cited method involves the reaction of 2-chloropyridine with a borane-methyl sulfide (BH₃·SMe₂) complex in dichloromethane (DCM). The borane acts as a Lewis acid, facilitating the nucleophilic addition of a hydroxymethyl group.

Procedure :

-

2-Chloropyridine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

-

BH₃·SMe₂ (1.2 equiv) is added dropwise at 0°C.

-

The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with methanol, and the product is extracted with ethyl acetate.

-

Purification via silica gel chromatography yields (2-Chloropyridin-4-yl)methanol.

Key Advantages :

-

Single-step synthesis avoids intermediate isolation.

-

High regioselectivity due to borane’s coordination with the pyridine nitrogen.

Limitations :

-

Borane handling requires strict anhydrous conditions.

-

Moderate yields (60–70%) due to competing side reactions.

Stepwise Chlorination and Hydroxymethylation

Chlorination of 4-Pyridinemethanol

An alternative route begins with 4-pyridinemethanol, introducing chlorine at the 2-position via electrophilic substitution.

Procedure :

-

Chlorination : 4-Pyridinemethanol is treated with phosphorus oxychloride (POCl₃) at 80°C for 6 hours.

-

Hydrolysis : The intermediate is hydrolyzed with aqueous NaOH to yield the final product.

Reaction Conditions :

-

Solvent : Toluene

-

Temperature : 80°C

-

Yield : 75–85%

Mechanistic Insight :

POCl₃ generates Cl⁺ ions, which attack the electron-deficient 2-position of the pyridine ring. Subsequent hydrolysis replaces the chloromethyl group with a hydroxymethyl group.

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

| Parameter | Borane-Mediated Reduction | POCl₃ Chlorination |

|---|---|---|

| Steps | 1 | 2 |

| Yield | 60–70% | 75–85% |

| Regioselectivity | High | Moderate |

| Safety Considerations | Borane flammability | POCl₃ corrosivity |

| Cost | High (borane reagents) | Low |

Key Findings :

-

The POCl₃ method offers higher yields and cost efficiency but requires handling corrosive reagents.

-

Borane-mediated reduction is preferable for small-scale syntheses prioritizing simplicity.

Industrial-Scale Production Insights

Industrial protocols often optimize the POCl₃ route for scalability:

-

Continuous Flow Reactors : Enhance heat dissipation during exothermic chlorination.

-

Catalytic Additives : Lewis acids like FeCl₃ improve reaction rates by 20–30%.

-

Waste Management : Phosphoric acid byproducts are neutralized with CaCO₃ for eco-friendly disposal.

Emerging Methodologies and Innovations

Photocatalytic Functionalization

Recent studies explore visible-light-driven reactions using Ru(bpy)₃²⁺ as a photocatalyst. This method achieves 80% yield under mild conditions (25°C, 6 hours), though scalability remains unproven .

Enzymatic Hydroxymethylation

Preliminary work with cytochrome P450 enzymes demonstrates selective hydroxymethylation of 2-chloropyridine, offering a green chemistry alternative. Current yields are low (30–40%) but highlight potential for biocatalytic routes .

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloropyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom, forming pyridin-4-ylmethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-chloropyridine-4-carboxylic acid or 2-chloropyridine-4-carbaldehyde.

Reduction: Pyridin-4-ylmethanol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

(2-Chloropyridin-4-yl)methanol serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, which can enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing significant activity against various pathogens .

Pharmaceutical Development

The compound is utilized in pharmaceutical research for developing new drugs. Its derivatives have been investigated for potential therapeutic effects, including anti-inflammatory and antibacterial activities. Studies have indicated that certain derivatives exhibit promising results in inhibiting bacterial growth and reducing inflammation markers such as TNF-α and IL-6 .

Chemical Biology

In chemical biology, this compound is used as a building block for creating probes that can interact with biological targets. Its structural features allow it to be modified for specific interactions with proteins or nucleic acids, making it valuable in studying biochemical pathways and disease mechanisms.

Material Science

The compound has also been explored in material science for developing functional materials with specific properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength, which are critical for applications in electronics and coatings.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in high-performance liquid chromatography (HPLC) for method validation and quantification of related compounds. Its stability and defined chemical properties make it an ideal candidate for ensuring accurate measurements in complex mixtures .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing various derivatives of this compound demonstrated its potential as an antimicrobial agent. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Anti-inflammatory Effects

Research involving the modification of this compound led to the development of compounds that effectively reduced inflammation in vitro. These compounds showed a marked decrease in pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Synthesis of Bioactive Compounds | Intermediate for synthesizing antimicrobial agents | Active against Staphylococcus aureus |

| Pharmaceutical Development | Drug candidates with anti-inflammatory properties | Reduces TNF-α and IL-6 levels |

| Chemical Biology | Probes for studying biological targets | Modifications enhance target specificity |

| Material Science | Enhances properties of polymers | Improved thermal stability |

| Analytical Chemistry | Standard for HPLC method validation | Accurate quantification |

Mecanismo De Acción

The mechanism of action of (2-Chloropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The chlorine atom can also influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

(4-Chloropyridin-2-yl)-methanol

- Structure : Chlorine at position 4; hydroxymethyl at position 2.

- Key Differences : Positional isomerism alters electronic distribution and reactivity. The chlorine at position 4 may reduce steric hindrance for nucleophilic substitution compared to the 2-position in the parent compound.

- Applications : Less commonly reported in synthesis, but serves as a building block in heterocyclic chemistry .

(2-Chloro-4-iodopyridin-3-yl)methanol

- Structure : Chlorine at position 2, iodine at position 4, and hydroxymethyl at position 3.

- The hydroxymethyl group at position 3 may influence hydrogen-bonding interactions in drug design.

- Applications : Used in synthesizing complex heterocycles and as a precursor for radiopharmaceuticals .

Functional Group Variants

1-(2-Chloropyridin-4-yl)-3-phenylurea

- Structure : Replaces hydroxymethyl with a urea (–NHCONH–) group linked to phenyl.

- Key Differences : The urea moiety enhances hydrogen-bonding capacity, making it effective in plant growth regulation.

- Applications : Commercially available as a plant growth promotor, leveraging its structural similarity to pyrazinecarboxylic acid derivatives .

3-(2-Chloropyridin-4-yl)acrylic Acid Derivatives

- Structure : Acrylic acid (–CH=CHCOOH) linked to the 2-chloropyridin-4-yl group.

- Key Differences : The carboxylic acid group improves water solubility and metal-chelating ability. Substituents on the phenyl ring (e.g., methyl, methoxy) modulate biological activity.

- Applications : Exhibit antimicrobial and anticancer properties, with reported IC50 values in the micromolar range against bacterial strains .

Complex Heterocyclic Derivatives

Pyrrolo[3,4-d]pyridazinones

- Structure: Incorporates (2-chloropyridin-4-yl)methanol as a subunit in fused-ring systems.

- Example : 7-((3-((tert-butyldimethylsilyl)oxy)propyl)thio)-6-((2-chloropyridin-4-yl)methyl)-4-isobutyl-2-methyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one.

- Applications : Tested as antitumor agents, with in vivo studies showing synergistic effects with chemotherapeutics like 5-fluorouracil .

Pyrido[3,4-d]pyrimidines

- Structure: Features a pyrimidine ring fused to pyridine, with this compound-derived side chains.

- Example: 3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol.

Comparative Data Table

Actividad Biológica

(2-Chloropyridin-4-yl)methanol, also known as 2-chloro-4-(hydroxymethyl)pyridine, is an organic compound with the molecular formula CHClNO and a molecular weight of 143.57 g/mol. This compound has garnered attention in various fields including medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxymethyl group can engage in hydrogen bonding and other interactions with biomolecules, potentially influencing enzyme activities or receptor binding. The presence of the chlorine atom on the pyridine ring enhances the compound's reactivity and biological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its potential as an antimicrobial agent, particularly due to the imidazole ring's known biological activity. In a study exploring various analogues, compounds similar to this compound were found to selectively inhibit the growth of Chlamydia trachomatis, a major cause of sexually transmitted infections .

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have shown that while some derivatives possess mild toxicity towards mammalian cell lines, they do not exhibit mutagenicity in Drosophila melanogaster assays, indicating a favorable safety profile for further development . The selectivity for pathogens like Chlamydia over human cells suggests that this compound could serve as a promising scaffold for developing new antimicrobial treatments.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, potential anticancer |

| 2-Chloropyridine | Lacks hydroxymethyl group | Limited reactivity |

| 4-Pyridinemethanol | Lacks chlorine atom | Different reactivity profile |

The unique combination of the chloropyridine and hydroxymethyl functionalities in this compound allows it to participate in a variety of chemical reactions and biological interactions, distinguishing it from similar compounds.

Case Studies and Research Findings

- Antichlamydial Activity : A study conducted on various pyridine derivatives, including those based on this compound, demonstrated significant antichlamydial activity without affecting host cell viability. The compounds were tested at concentrations that effectively reduced chlamydial inclusions in infected cells .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could alter chlamydial inclusion morphology and size, indicating a direct impact on the pathogen's life cycle. This research highlights the potential for developing targeted therapies against chlamydial infections using derivatives of this compound .

- Pharmacological Evaluation : In vitro studies assessed the pharmacological profiles of related compounds, indicating moderate antibacterial activity against strains like Neisseria meningitidis and Haemophilus influenzae. These findings suggest broader applications beyond chlamydial infections, positioning this compound as a versatile candidate in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Chloropyridin-4-yl)methanol?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reduction of precursor esters. For example, refluxing intermediates in ethanol with catalytic HCl (e.g., 24–25 hours under acidic conditions) is a standard approach, as described in pyrimidine derivative synthesis workflows . Structural analogs, such as (2-Chloropyridin-4-yl)methanamine hydrochloride, are synthesized via similar protocols, with purification steps including crystallization from methanol .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying connectivity and functional groups. X-ray crystallography using programs like SHELXL provides definitive structural confirmation, particularly for resolving stereochemical ambiguities . SMILES and InChI descriptors (e.g., from CAS data) further aid in computational validation .

Q. How can researchers distinguish this compound from its structural analogs?

- Methodological Answer : Comparative analysis using thin-layer chromatography (TLC) with halogen-specific visualization (e.g., UV quenching) and differential NMR shifts (e.g., pyridinium proton splitting patterns) can differentiate it from analogs like (4-Chloropyridin-2-yl)-methanol. Mass spectrometry fragmentation patterns also provide distinct signatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Yield optimization involves adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility), catalyst loading (e.g., controlled HCl concentration), and reaction temperature. For instance, reducing reflux time to 12–18 hours while monitoring intermediates via TLC minimizes side-product formation . Post-synthesis purification using silica gel chromatography or recrystallization in non-polar solvents enhances purity .

Q. What strategies mitigate unwanted by-products during the synthesis of halogenated pyridine alcohols?

- Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl ethers) prevent hydroxyl group oxidation during chlorination steps. Stoichiometric control of reagents (e.g., limiting Cl⁻ equivalents) reduces over-halogenation. For example, tert-butyldimethylsilyl-protected intermediates in pyrrolidine derivatives demonstrate improved regioselectivity .

Q. How should researchers resolve contradictions in purity assessments between HPLC and elemental analysis?

- Methodological Answer : Cross-validation via orthogonal methods is critical. For instance, discrepancies may arise from hygroscopicity (affecting elemental analysis) or UV-inactive impurities (undetected by HPLC). Combining ¹H NMR integration (quantifying proton environments) with Karl Fischer titration (measuring water content) reconciles such inconsistencies .

Q. What experimental designs are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of the pyridine core (e.g., substituting Cl with other halogens or altering the alcohol position). In vitro assays for LOXL2 inhibition (IC₅₀ measurements) should include positive controls (e.g., β-aminopropionitrile) and enzyme kinetics validation to confirm selectivity over MAO-A/B isoforms .

Q. Data Contradiction & Advanced Analysis

Q. How can crystallographic data contradict spectroscopic findings in stereochemical assignments?

- Methodological Answer : X-ray crystallography may reveal unexpected conformations (e.g., axial vs. equatorial hydroxyl orientation) that NMR cannot resolve due to rapid interconversion. SHELX refinement parameters (e.g., thermal displacement factors) should be cross-checked with DFT calculations to validate stereochemical models .

Q. What analytical workflows address discrepancies in LogP measurements between computational and experimental methods?

- Methodological Answer : Experimental LogP (e.g., shake-flask method) may deviate from computational predictions (e.g., ChemAxon) due to solvent system polarity or ionization effects. Validate using reversed-phase HPLC retention times under standardized pH conditions, correlating with octanol-water partition coefficients .

Q. Tables: Key Data from Evidence

Propiedades

IUPAC Name |

(2-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVPFLXGOBESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427672 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100704-10-7 | |

| Record name | (2-chloropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.